2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile is a chemical compound with the molecular formula C8H4ClF3N2 It is known for its unique structure, which includes a pyridine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 6-position, along with an acetonitrile group at the 3-position
Mechanism of Action
Target of Action
It has been suggested that trifluoromethylpyridines, a group to which this compound belongs, have significant applications in the pharmaceutical industry . They are thought to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets in a unique manner due to the presence of the trifluoromethyl group and the pyridine moiety . These structural features may enhance the compound’s ability to bind to its targets, thereby modulating their function .
Biochemical Pathways
It has been suggested that trifluoromethylpyridines can influence various biochemical processes due to their unique physicochemical properties .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including enhanced metabolic stability and bioavailability .
Result of Action
It has been suggested that trifluoromethylpyridines can exhibit various biological activities, potentially leading to diverse cellular effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antimicrobial activity by interacting with bacterial DNA, leading to the inhibition of bacterial growth . The compound’s interaction with DNA involves binding to the DNA strands, which disrupts the replication process and ultimately leads to cell death. Additionally, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their activity and affecting cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, this compound has been found to alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . These effects highlight the potential of the compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to DNA disrupts the normal functioning of the DNA, leading to the inhibition of replication and transcription processes . Additionally, the compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and energy production . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can induce beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . Higher doses of this compound have been associated with toxic and adverse effects, including damage to vital organs and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the synthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent disruption of DNA replication and repair . These interactions highlight the compound’s potential as a modulator of metabolic pathways and its implications for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of the compound within tissues also plays a role in determining its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and exerts its effects on gene expression and replication . Additionally, the compound can accumulate in the mitochondria, affecting cellular metabolism and energy production . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 2,6-dichloropyridine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the addition of the acetonitrile group via a nucleophilic substitution reaction using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and oxidation states.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile can be compared with other similar compounds such as:
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile: Similar structure but with a bromo group instead of chloro, which can affect its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile: The position of the trifluoromethyl group is different, leading to variations in chemical behavior and uses.
Properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWEHMDRWALNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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